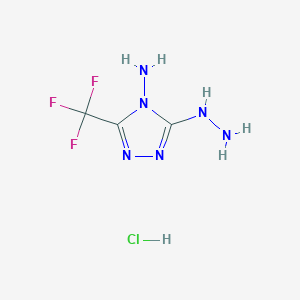

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazoles are generally synthesized using the Huisgen cycloaddition, a type of organic reaction and a cycloaddition between an azide and an alkyne to give a 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with additional functional groups of hydrazino and trifluoromethyl attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Chemical Reactivity: This compound has been used in various chemical reactions. For instance, it participates in the formation of 5-(3 or 4-pyridyl)-1,3,4-oxadiazolo (2,3-C)-1,2,4-triazole 5-thiones when heated with carbon disulphide and alcoholic potassium hydroxide (Zayed, Fakhr, Gad, & Abdulla, 1984).

- Spectroscopic Identification: It has been used for structural elucidation and identification of various isomeric 1,2,4-triazole derivatives via spectroscopic methods (Emilsson & Selander, 1988).

Corrosion Inhibition

- Copper Corrosion Inhibition: A study evaluated its efficiency as an inhibitor of copper corrosion in nitric acid, using density functional theory (Zarrouk et al., 2013).

Pharmaceutical Applications

- Antihistaminic Agents: Although this falls slightly outside the scope of your request, it's worth noting that derivatives of this compound have been synthesized and tested for their H(1)-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).

Material Science

- Energetic Materials Synthesis: In the field of energetic materials, this compound has been used in the synthesis of novel substances with potential applications in explosives and pyrotechnics. An example is the synthesis of energetic salts with high heat of detonation (Cao et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of antihypertensive agents , suggesting potential targets could be related to blood pressure regulation.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the development of antihypertensive agents . These agents typically work by relaxing blood vessels, reducing the amount of fluid in the body, or slowing down the heart rate to decrease blood pressure.

Biochemical Pathways

Based on its structural similarity to other triazole compounds, it may be involved in nitrogen-rich energetic materials . These materials have a higher heat of formation due to the existence of large numbers of C-N and N-N bonds .

Result of Action

Similar compounds have shown excellent performance and reliable safety in the synthesis of new energetic materials .

Propriétés

IUPAC Name |

3-hydrazinyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N6.ClH/c4-3(5,6)1-10-11-2(9-7)12(1)8;/h7-8H2,(H,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMLTJFGCYFJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)NN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)